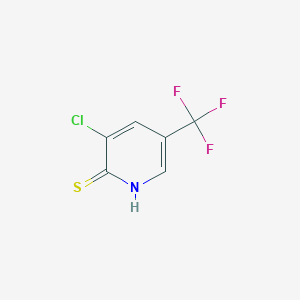

3-Chloro-5-(trifluoromethyl)pyridine-2-thiol

説明

特性

IUPAC Name |

3-chloro-5-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCNTBWWNBGRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353242 | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76041-74-2 | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions:

Method 1: One common synthetic route involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions to produce 3-chloro-5-(trifluoromethyl)pyridine-2-thiol .

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Oxidation: 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol can undergo oxidation reactions to form sulfonyl derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include chlorine gas in hydrochloric acid solution .

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Sulfonyl Chlorides: Oxidation of this compound can yield sulfonyl chloride derivatives.

科学的研究の応用

Building Block for Organic Synthesis

3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is widely used as a synthetic intermediate in the production of various organic compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable for pharmaceutical applications.

Reactivity and Derivative Formation

The compound can undergo various chemical reactions, including:

- Oxidation : It can be oxidized to form sulfonyl derivatives, which are useful in synthesizing pharmaceuticals.

- Substitution Reactions : The chlorine or trifluoromethyl groups can be replaced by other functional groups, allowing for the creation of diverse derivatives tailored for specific applications.

Drug Development

Research has indicated that this compound has potential therapeutic applications. It is being explored as a precursor in the synthesis of compounds targeting various biological pathways, such as:

- Modulators of GPR119 activity, which are involved in glucose metabolism and insulin secretion .

- Inhibitors for diseases like cancer and infectious diseases, including leishmaniasis and African trypanosomiasis .

Agrochemical Applications

The compound's ability to act as a fungicide has been noted in several studies. Its derivatives have shown efficacy against various plant pathogens, making it a candidate for developing new agricultural chemicals aimed at improving crop protection .

Case Study: Antitumor Activity

In a study examining the antitumor properties of pyridine derivatives, this compound was identified as an effective inhibitor of certain cancer cell lines. This highlights its potential utility in developing new cancer therapies .

Case Study: GPR119 Modulators

Another research effort focused on synthesizing GPR119 modulators from this compound demonstrated its effectiveness in enhancing insulin secretion in preclinical models. This positions it as a promising candidate for diabetes treatment .

作用機序

The mechanism of action of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol involves its interaction with specific molecular targets, leading to the inhibition of certain biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the environment in which the compound is used .

類似化合物との比較

Structural Analogues: Substituent Position and Functional Groups

The biological activity, reactivity, and physicochemical properties of chlorinated trifluoromethylpyridines are highly dependent on substituent positions and functional groups.

Table 1: Structural Analogues and Key Properties

Key Observations :

- Positional Effects : Moving the chlorine from position 2 (e.g., 2-Chloro-5-CF₃-pyridine) to position 3 (as in the target compound) alters electronic properties, influencing nucleophilic substitution reactivity .

- Functional Group Impact: Thiol (-SH): Enhances hydrogen bonding and metal coordination, critical for catalytic applications . Hydroxyl (-OH): Reduces lipophilicity, affecting membrane permeability in biological systems .

Mechanistic Insights :

- The trifluoromethyl group enhances metabolic stability but may reduce biodegradability, as seen in fluopyram degradation pathways .

Reactivity Trends :

生物活性

3-Chloro-5-(trifluoromethyl)pyridine-2-thiol (CFTPT) is an organic compound characterized by its unique trifluoromethyl and thiol functional groups attached to a pyridine ring. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and applications in agrochemicals. Understanding the biological activity of CFTPT provides insights into its possible therapeutic and industrial applications.

- Molecular Formula : C6H4ClF3N2S

- Molecular Weight : 210.63 g/mol

- Structure : The compound features a chlorinated pyridine ring with a trifluoromethyl group and a thiol group at specific positions, which influences its reactivity and biological interactions.

The biological activity of CFTPT is largely attributed to the presence of the thiol group, which can participate in various biochemical reactions, including:

- Enzyme Inhibition : Thiols are known to interact with cysteine residues in enzymes, potentially leading to inhibition. This mechanism is particularly relevant in the context of viral replication and other enzymatic processes.

- Antioxidant Activity : The thiol group may confer antioxidant properties, allowing the compound to scavenge free radicals.

Enzyme Inhibition

CFTPT has been studied for its potential as an enzyme inhibitor. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Research indicates that compounds with similar structures can inhibit enzymes such as:

- Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial in reducing inflammation and pain. Some derivatives of pyridine-thiol compounds have shown significant COX inhibition.

- Reverse Transcriptase : Compounds with trifluoromethyl groups have exhibited improved potency against reverse transcriptase, an essential enzyme in viral replication.

Antiviral Properties

Recent studies have explored the antiviral potential of CFTPT, particularly against viruses like SARS-CoV-2. Compounds with similar structural motifs have demonstrated:

- Inhibition of Viral Replication : Studies suggest that modifications to the pyridine structure can enhance antiviral activity, potentially making CFTPT a candidate for further investigation in antiviral drug development.

Study 1: Antiviral Activity

A study published in 2023 evaluated various pyridine derivatives for their antiviral properties, focusing on their effectiveness against SARS-CoV-2. CFTPT was included in a broader analysis where it showed promising activity with an IC50 value comparable to known antiviral agents .

Study 2: Enzyme Inhibition

Research on similar thiol-containing compounds indicated that CFTPT could inhibit COX enzymes effectively. The study reported IC50 values indicating significant anti-inflammatory potential, suggesting that CFTPT could be beneficial in treating inflammatory conditions .

Data Table: Biological Activity Comparison

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis involves nucleophilic substitution of halogenated pyridine precursors. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine can react with thiourea or sodium hydrosulfide (NaSH) under controlled conditions to replace the 2-chloro substituent with a thiol group. Key parameters include:

- Temperature: Reactions are typically conducted at 50–80°C to balance reactivity and side-product formation.

- Solvent: Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilicity.

- Catalysts: Base additives like K₂CO₃ improve substitution efficiency . Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

- Melting Point Analysis: Compare observed melting points with literature values (e.g., 95–97.5°C for related pyridine derivatives) .

- Spectroscopy:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., thiol proton at δ 3.5–4.5 ppm, trifluoromethyl group at δ 110–120 ppm in ¹³C).

- IR Spectroscopy: Identify S-H stretches (~2550 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 229.5 for C₆H₃ClF₃NS).

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

Methodological Answer: Regioselectivity is influenced by electronic effects of substituents. For example:

- Electrophilic Aromatic Substitution (EAS): The electron-withdrawing trifluoromethyl group directs incoming electrophiles to the para position (relative to itself), while the thiol group activates the ortho position. Computational modeling (DFT) can predict dominant pathways .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling at the 3-chloro position requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems to suppress competing side reactions .

Q. How should researchers resolve contradictions in reported reaction outcomes for this compound (e.g., conflicting substitution sites)?

Methodological Answer: Contradictions often arise from subtle differences in reaction conditions or analytical misinterpretation. To address this:

- Control Experiments: Vary solvents, temperatures, and catalysts to isolate variables.

- Isotopic Labeling: Use ³⁵S-labeled thiol groups to track substitution pathways via MS/MS fragmentation .

- X-ray Crystallography: Resolve ambiguous structures by comparing experimental unit cell parameters with crystallographic databases (e.g., CCDC) .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for substitution reactions .

- Molecular Dynamics (MD) Simulations: Predict solvent effects on reaction pathways using tools like GROMACS .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use N95 masks if handling powders .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks (flash point: ~65°C) .

- Waste Disposal: Neutralize thiol-containing waste with oxidizing agents (e.g., H₂O₂) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。